![molecular formula C32H24N2 B6591853 1,4-bis((9H-carbazol-9-yl)methyl)benzene CAS No. 166256-60-6](/img/structure/B6591853.png)
1,4-bis((9H-carbazol-9-yl)methyl)benzene
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Overview
Description
1,4-Bis((9H-carbazol-9-yl)methyl)benzene is a chemical compound often used in the field of electrochromic polymers . It is known for its high triplet energy and deep highest occupied molecular orbital level .
Synthesis Analysis
The synthesis of 1,4-bis((9H-carbazol-9-yl)methyl)benzene involves electropolymerization onto ITO transparent conductive glass . In one study, a 1,4-bis((9H-carbazol-9-yl)methyl)benzene-containing homopolymer and four other derivatives were electropolymerized on ITO-polyethylene terephthalate (PET) substrates .Molecular Structure Analysis
The molecular structure of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is characterized by a biscarbazole-containing group, which shows a stronger electron-donating property than that of the ED derivatives .Chemical Reactions Analysis
The chemical reactions involving 1,4-bis((9H-carbazol-9-yl)methyl)benzene are primarily electrochemical in nature. The compound displays a lower onset potential than that of EDOT and EDm .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-bis((9H-carbazol-9-yl)methyl)benzene are characterized by its electrochromic performances. For example, the P(2DCB-co-ED) film presents slate grey, dark khaki, and dark olive green at 0.0, 1.0, and 1.2 V .Scientific Research Applications
Electrochromic Devices
1,4-bis((9H-carbazol-9-yl)methyl)benzene has been used in the development of electrochromic devices . These devices change color when a voltage is applied. The compound has been incorporated into polymers that were electrosynthesized onto ITO transparent conductive glass . The resulting films displayed multiple color variations at different voltages . This property makes them suitable for use in high-contrast electrochromic devices .
Flexible Electrochromic Devices
The compound has also been used in the creation of flexible electrochromic devices . These devices, which can bend without losing functionality, have a wide range of applications, including wearable technology . The compound was electropolymerized onto ITO-polyethylene terephthalate (PET) substrates, and the resulting films showed promising electrochromic performances .
Organic Light-Emitting Diodes (OLEDs)
1,4-bis((9H-carbazol-9-yl)methyl)benzene has potential applications in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
Organic Photovoltaic Devices
The compound has been used in the development of organic photovoltaic devices . These devices convert light into electricity using organic molecules .
Electronic Devices
1,4-bis((9H-carbazol-9-yl)methyl)benzene has applications in other electronic devices . The compound’s properties make it suitable for use in a variety of electronic applications .
Biochemical Activities
The compound has been studied for its potential biochemical activities . This research could lead to new insights into how the compound interacts with biological systems .
Mechanism of Action
Target of Action
The primary target of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is the electrochromic device . This compound is used as a potential electrode in these devices .
Mode of Action
1,4-bis((9H-carbazol-9-yl)methyl)benzene interacts with its target by being electropolymerized onto ITO transparent conductive glass . The biscarbazole-containing group in the compound shows a stronger electron-donating property than that of the ED derivatives .
Biochemical Pathways
The compound affects the electrochromic switching performance of the device . It is involved in the redox process and color-bleach kinetics .
Result of Action
The compound results in high-contrast electrochromic devices . The PbCmB film displays four types of color variations (bright gray, dark gray, dark khaki, and dark olive green) from 0.0 to 1.2 V . The P(bCmB-co-bTP) displays a high transmittance variation and a satisfactory coloration efficiency .
Action Environment
The action of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is influenced by the environment in which it is used. For instance, the compound is electropolymerized onto ITO transparent conductive glass . The electrochromic properties of the compound are also affected by the voltage applied .
Future Directions
properties
IUPAC Name |
9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVGOWDDWYYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis((9H-carbazol-9-yl)methyl)benzene |
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